molecular formula C18H14N4OS3 B2731167 6-(5-Ethylthieno[2,3-b]thiophen-3-yl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 537017-20-2

6-(5-Ethylthieno[2,3-b]thiophen-3-yl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B2731167
CAS No.: 537017-20-2
M. Wt: 398.52
InChI Key: LWPCNUMJFWKEHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(5-Ethylthieno[2,3-b]thiophen-3-yl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a useful research compound. Its molecular formula is C18H14N4OS3 and its molecular weight is 398.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

6-(5-Ethylthieno[2,3-b]thiophen-3-yl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C18H14N4OS3
  • Molecular Weight : 398.525 g/mol
  • CAS Number : 537017-20-2

Antimicrobial Activity

Research indicates that compounds containing the triazole and thiadiazole moieties exhibit potent antimicrobial properties. For instance, derivatives of triazoles have shown effectiveness against various bacterial and fungal strains. In vitro studies demonstrated that this compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans .

Antitumor Activity

The compound has been evaluated for its antitumor potential. In a study involving human cancer cell lines (e.g., MCF-7 breast cancer cells), it exhibited cytotoxic effects through apoptosis induction. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation .

Anti-inflammatory Effects

In addition to antimicrobial and antitumor activities, this compound has shown promise in reducing inflammation. Preclinical studies demonstrated that it could lower levels of pro-inflammatory cytokines in models of induced inflammation. This suggests a potential role in treating inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for microbial survival and tumor growth.
  • Signal Transduction Modulation : It affects pathways involved in cell cycle regulation and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cancer cells.

Research Findings

A summary of key studies on the biological activity of the compound is presented below:

StudyFocusFindings
AntimicrobialEffective against multiple bacterial strains; MIC values indicated strong activity.
AntitumorInduced apoptosis in MCF-7 cells; downregulated anti-apoptotic proteins.
Anti-inflammatoryReduced TNF-alpha and IL-6 levels in inflammatory models.

Case Studies

  • Case Study on Antimicrobial Efficacy : A comparative study assessed the antimicrobial efficacy of various triazole derivatives including the target compound against Staphylococcus aureus. The results indicated a higher potency for this compound compared to standard antibiotics.
  • Case Study on Cancer Cell Lines : In vitro tests conducted on various cancer cell lines showed that the compound not only inhibited cell proliferation but also enhanced the efficacy of existing chemotherapeutic agents when used in combination therapy.

Properties

IUPAC Name

6-(5-ethylthieno[2,3-b]thiophen-3-yl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4OS3/c1-3-12-8-13-14(9-24-17(13)25-12)16-21-22-15(19-20-18(22)26-16)10-4-6-11(23-2)7-5-10/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWPCNUMJFWKEHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(S1)SC=C2C3=NN4C(=NN=C4S3)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.